Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16180831
InChI: InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+;
SMILES:
Molecular Formula: C10H5F2KO3
Molecular Weight: 250.24 g/mol

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate

CAS No.:

Cat. No.: VC16180831

Molecular Formula: C10H5F2KO3

Molecular Weight: 250.24 g/mol

* For research use only. Not for human or veterinary use.

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate -

Specification

Molecular Formula C10H5F2KO3
Molecular Weight 250.24 g/mol
IUPAC Name potassium;(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoate
Standard InChI InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+;
Standard InChI Key VUAWSDOECAIUGF-VEELZWTKSA-M
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)C(=O)[O-])F)F.[K+]
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)C(=O)[O-])F)F.[K+]

Introduction

1. Introduction to Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is likely an organometallic compound containing a potassium ion bound to an organic moiety characterized by a difluorophenyl group and an α,β-unsaturated ketone structure. Compounds with similar structures are often studied for their biological activity, chemical reactivity, and potential applications in pharmaceuticals or materials science.

3. Potential Applications

  • Pharmaceutical Research:

    • Compounds with α,β-unsaturated ketones are often explored for their ability to act as Michael acceptors in biological systems, targeting enzymes or signaling pathways.

    • Fluorinated aromatic compounds are frequently investigated for their enhanced metabolic stability and bioavailability.

  • Catalysis:

    • Potassium salts of organic acids are sometimes used as catalysts or intermediates in organic synthesis.

  • Material Science:

    • Fluorinated compounds can exhibit unique electronic or surface properties, making them candidates for use in coatings or electronic materials.

4. Research Approaches

To study this compound comprehensively, researchers would typically:

  • Synthesize the Compound:

    • The synthesis might involve reacting a precursor like 3,4-difluorobenzaldehyde with acetoacetic acid derivatives followed by neutralization with potassium hydroxide.

  • Characterize Its Properties:

    • Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could confirm its structure.

    • Thermal analysis (e.g., TGA/DSC) might assess its stability.

  • Evaluate Biological Activity:

    • In vitro assays could test its interaction with enzymes or cells.

    • Computational docking studies might predict its binding affinity to biological targets.

5. Data Tables

Hypothetical Spectroscopic Data

TechniqueKey Observations
NMR (¹H/¹³C)Signals corresponding to aromatic protons and α,β-unsaturated carbons.
IR SpectroscopyPeaks for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) bonds; C-F stretching (~1100 cm⁻¹).
Mass SpectrometryMolecular ion peak at ~252 m/z (depending on isotope distribution).

Hypothetical Biological Activity

ActivityTargetIC₅₀ Value
AntioxidantROS scavengingModerate
Enzyme InhibitionProteasesLow micromolar

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